Methyl 4-amino-3-hydroxynaphthalene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-amino-3-hydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-12(15)9-6-7-4-2-3-5-8(7)10(13)11(9)14/h2-6,14H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJTYRCNXRHFJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=C1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328800 | |
| Record name | methyl 4-amino-3-hydroxynaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104655-33-6 | |
| Record name | methyl 4-amino-3-hydroxynaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sodium Sulfite-Mediated Amination
The patent GB2359303A describes a method where 2,3-dihydroxynaphthalene reacts with methylamine hydrochloride in the presence of sodium sulfite under aqueous conditions. This reaction proceeds at temperatures below 100°C, avoiding high-pressure systems. The sodium sulfite acts as a sulfonating agent, facilitating the replacement of a hydroxyl group with an amino group via a prototropic shift mechanism.
Key conditions include:
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Molar ratio : 1:2 (dihydroxynaphthalene : methylamine hydrochloride)
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Temperature : 95°C
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Reaction time : 12–20 hours
After extraction with methyl isobutylketone (MIBK) and acid-base workup, the crude product is crystallized to yield 2-hydroxy-3-methylamino-naphthalene. Subsequent esterification with methyl chloroformate introduces the carboxylate group, though this step requires careful pH control to avoid over-alkylation.
The introduction of the methyl ester group at position 2 of the naphthalene ring demands precise regiocontrol. Studies on analogous quinoline systems provide insights into methylation dynamics.
SN2 Methylation with Methyl Iodide
Research on methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate demonstrates that methylation with CH₃I in DMF using NaH or K₂CO₃ as a base favors O-methylation over N-methylation due to steric hindrance near the nitrogen atom. This principle applies to naphthalene systems, where the 2-carboxylate group’s electron-withdrawing effect directs methylation to the adjacent hydroxyl group.
Optimized conditions :
A competing N-methylation pathway (yield: 1–20%) is minimized by prolonging reaction times, which favors thermodynamic control of the O-methylated product.
Sequential Functionalization: Amination Followed by Esterification
A two-step approach isolates the amination and esterification processes, improving yield reproducibility.
Step 1: Synthesis of 4-Amino-3-hydroxynaphthalene-2-carboxylic Acid
The dihydroxynaphthalene precursor undergoes amination as described in Section 1.1, followed by oxidation of the 2-position hydroxyl group to a carboxylic acid using KMnO₄ in acidic conditions. This step achieves 70–85% conversion, with purity dependent on chromatographic separation.
Step 2: Esterification with Methanol
The carboxylic acid intermediate is refluxed with methanol in the presence of H₂SO₄ (catalytic) to form the methyl ester. This Fischer esterification proceeds at 65°C for 6 hours, yielding this compound with >90% purity after recrystallization.
One-Pot Synthesis Using Formamide Derivatives
The patent GB2359303A also discloses a one-pot method using formamide as both a solvent and nitrogen source.
Reaction Protocol
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Reactants : 2,3-dihydroxynaphthalene, formamide, sodium sulfite
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Conditions : Reflux in water for 12 hours
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Yield : 76% 4-amino-3-hydroxynaphthalene-2-carboxylate (after workup)
This method reduces handling steps but requires stringent pH control to suppress diamino byproduct formation.
Comparative Analysis of Methods
Challenges and Optimization
Byproduct Formation
Competing N-methylation and diamino byproducts (e.g., 2,7-diaminonaphthalene) are common. Strategies to mitigate this include:
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-3-hydroxynaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: Formation of 4-amino-3-oxo-naphthalene-2-carboxylate
Reduction: Formation of 4-amino-3-hydroxynaphthalene-2-carboxylate from the nitro precursor
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
MAHNC has shown promising results in cancer research. Studies indicate that it interacts with specific enzymes and receptors involved in cancer metabolism, potentially inhibiting tumor growth. Its mechanism of action appears to involve the modulation of metabolic pathways critical for cancer cell proliferation.
2. Histone Methyltransferase Inhibition
Recent findings suggest that MAHNC acts as a histone methyltransferase inhibitor. This property allows it to prevent the addition of methyl groups to lysine residues on histones, thereby influencing gene expression and potentially offering therapeutic benefits in cancer and other diseases characterized by abnormal gene regulation .
3. Antimicrobial Properties
Research has pointed to the antimicrobial potential of MAHNC, making it a candidate for developing new antimicrobial agents. Its structural features may enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Material Science Applications
1. Dyes and Pigments
Due to its aromatic structure, MAHNC can be utilized in the synthesis of dyes and pigments. Its derivatives may serve as colorants in various industrial applications, including textiles and plastics.
2. Polymer Chemistry
MAHNC can be incorporated into polymer matrices to enhance their properties. For instance, its functional groups can facilitate interactions with other polymer components, leading to materials with improved thermal stability or mechanical strength.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that MAHNC inhibited the growth of specific cancer cell lines by interfering with metabolic pathways. The researchers conducted in vitro experiments showing that treatment with MAHNC led to significant reductions in cell viability compared to control groups.
Case Study 2: Histone Modification
In another study focused on epigenetic regulation, MAHNC was tested for its ability to inhibit histone methyltransferases. The results indicated that MAHNC effectively reduced methylation levels on histones, suggesting its potential as a therapeutic agent for diseases associated with epigenetic dysregulation .
Mechanism of Action
The mechanism of action of methyl 4-amino-3-hydroxynaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound is compared below with two analogs: Methyl (3-hydroxyphenyl)-carbamate (benzene-based) and Methyl 3-amino-4-methylthiophene-2-carboxylate (thiophene-based). Key differences arise from aromatic systems, substituent positions, and functional groups.
Table 1: Comparative Properties of Selected Compounds
Electronic and Reactivity Differences
- Naphthalene vs. Benzene Systems : The naphthalene core in the target compound enhances UV/Vis absorption due to extended conjugation, unlike the benzene-based carbamate analog. This property is critical for optical applications .
- Carboxylate Ester vs. Carbamate : The carbamate group in Methyl (3-hydroxyphenyl)-carbamate exhibits higher hydrolytic stability under acidic conditions compared to the ester group in the target compound, influencing environmental persistence .
- Heterocyclic vs. Fused Aromatic Systems : The thiophene derivative’s sulfur atom enhances electron density, favoring electrophilic substitution reactions, whereas the naphthalene system supports radical stabilization due to delocalized electrons .
Research Findings and Implications
- Hydrogen Bonding and Stability: Intramolecular hydrogen bonding between the 3-hydroxy and 4-amino groups in the target compound may stabilize its structure, reducing reactivity compared to non-hydrogen-bonded analogs .
- Environmental Persistence : While esters like the target compound may degrade faster than carbamates, their interaction with indoor surfaces (e.g., windows, dust) could prolong environmental residence time, as observed in studies of persistent free radicals .
Biological Activity
Methyl 4-amino-3-hydroxynaphthalene-2-carboxylate, a compound with significant structural features, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound is characterized by a naphthalene ring substituted with an amino group and a hydroxyl group, which contribute to its solubility and reactivity. Its molecular formula is and it has a molecular weight of approximately 217.22 g/mol. The presence of both amino and hydroxyl groups enhances its potential for various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate the activity of enzymes or receptors through:
- Hydrogen bonding : Facilitates binding to target proteins.
- Hydrophobic interactions : Enhances affinity for lipid membranes.
- Non-covalent interactions : Allows for reversible binding to biomolecules.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
-
Antimicrobial Activity :
- Exhibits significant antibacterial properties against various pathogens.
- Potentially effective against drug-resistant strains due to its unique mechanism of action.
- Anticancer Properties :
- Antioxidant Activity :
Case Studies
Several studies have evaluated the biological activity of this compound:
- A study tested various derivatives on human colon carcinoma cell lines, revealing that some compounds exhibited superior anticancer activity compared to standard treatments, indicating potential as novel anticancer agents .
- Another investigation focused on the compound's antioxidant capabilities using the DPPH radical scavenging assay, demonstrating its effectiveness in neutralizing free radicals .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Methyl 4-amino-1-hydroxynaphthalene-2-carboxylate | 217.22 g/mol | Exhibits different biological activities compared to this compound. | |
| 4-Amino-2-methyl-1-naphthol | 177.23 g/mol | Known as vitamin K5; used for vitamin K deficiency treatment. | |
| 4-Amino-3-hydroxy-naphthalene-2-carboxylic acid | 201.22 g/mol | Not esterified; shows different solubility properties. |
Applications in Drug Development
Due to its promising biological activities, this compound is being explored for potential applications in drug development:
- Antimicrobial Agents : Its effectiveness against bacteria makes it a candidate for developing new antibiotics.
- Cancer Therapeutics : The compound's ability to induce apoptosis in cancer cells positions it as a potential lead compound for anticancer drug development.
- Antioxidants : Its radical scavenging properties could be harnessed in formulations aimed at reducing oxidative stress.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for Methyl 4-amino-3-hydroxynaphthalene-2-carboxylate, and how is purity validated?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the naphthalene core. For example, azo coupling or carboxylation reactions under controlled conditions (e.g., anhydrous, inert atmosphere). Purity is confirmed via nuclear magnetic resonance (NMR) for structural verification and high-performance liquid chromatography (HPLC) for quantitative analysis, as demonstrated in related thiophene-carboxylate derivatives .
Q. What are the primary toxicological endpoints assessed in studies of naphthalene derivatives, and which exposure routes are prioritized?
- Methodological Answer : Key endpoints include systemic effects (hepatic, renal, respiratory), genotoxicity, and mortality. Studies prioritize inhalation, oral, and dermal exposure routes, with laboratory mammals (e.g., rodents) as standard models. Parenteral routes are considered supplementary .
Q. How do researchers structurally characterize this compound?
- Methodological Answer : Characterization employs:
- Spectroscopy : UV-Vis for conjugation analysis, FT-IR for functional groups (e.g., -OH, -NH₂, ester).
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation.
- X-ray Crystallography : Resolves stereochemistry and crystal packing (if crystalline) .
Advanced Research Questions
Q. How can conflicting data on the genotoxicity of naphthalene derivatives be resolved?
- Methodological Answer : Discrepancies often arise from variations in experimental design (e.g., dose ranges, exposure duration) or model systems. Mitigation strategies include:
- Risk of Bias Assessment : Evaluate randomization, allocation concealment, and outcome reporting consistency using standardized tools (Table C-6/C-7) .
- Meta-Analysis : Pool data from studies meeting strict inclusion criteria (e.g., species, exposure route) to identify dose-response trends .
Q. What experimental controls are critical for in vivo toxicity studies of this compound?
- Methodological Answer : Essential controls include:
- Vehicle Controls : To isolate solvent effects (e.g., DMSO, saline).
- Positive/Negative Controls : For assay validation (e.g., benzo[a]pyrene for genotoxicity).
- Blinding : Reduce observer bias in outcome assessment .
Q. How can computational models predict the metabolic fate of this compound?
- Methodological Answer :
- In Silico Tools : Use software like ADMET Predictor™ or SwissADME to estimate cytochrome P450 interactions and metabolite formation.
- Docking Studies : Map binding affinities to hepatic enzymes (e.g., CYP1A1) to identify potential bioactivation pathways .
Q. What advanced analytical techniques detect low-concentration metabolites in biological matrices?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
